molecular formula C20H14F3NO4S B2693757 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate CAS No. 338953-81-4

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate

Cat. No.: B2693757
CAS No.: 338953-81-4
M. Wt: 421.39
InChI Key: XOCQDJQVLPWIPY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate (CAS: 338953-81-4) is a heterocyclic ester compound featuring a pyridine core substituted with methyl, phenylsulfonyl, and trifluorobenzoate groups. Its molecular formula is C21H15F3N1O4S1, with a molecular weight of 434.41 g/mol. This compound is likely utilized in organic synthesis or as an intermediate in pharmaceuticals or agrochemicals, given its structural complexity and functional diversity .

Properties

IUPAC Name

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,3,6-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO4S/c1-11-10-12(2)24-19(18(11)29(26,27)13-6-4-3-5-7-13)28-20(25)16-14(21)8-9-15(22)17(16)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCQDJQVLPWIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Dimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Phenylsulfonyl Group: This step involves sulfonylation using reagents like phenylsulfonyl chloride.

    Addition of the Trifluorobenzenecarboxylate Group: The final step includes esterification or acylation reactions to introduce the trifluorobenzenecarboxylate moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenylsulfonyl group, using reagents like sodium hydride or organolithium compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H14F3NO4S
  • Molecular Weight : Approximately 421.39 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with dimethyl, phenylsulfonyl, and trifluorobenzenecarboxylate groups. This unique structure contributes to its reactivity and biological properties.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique functional groups.

Biological Applications

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain Gram-positive and Gram-negative bacteria as well as fungi.
  • Anticancer Properties : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as breast cancer (MDA-MB-231) and hepatocellular carcinoma (HCC1806) cells. The mechanism involves degrading eEF2K, a protein linked to cancer progression .

Medicinal Chemistry

  • Pharmaceutical Development : Ongoing research focuses on its potential as an active pharmaceutical ingredient or intermediate in drug formulations targeting specific diseases.

Case Studies

  • Anticancer Research :
    • A study highlighted that 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate effectively inhibited cell viability in breast cancer models. The compound's mechanism involves disrupting key signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Studies :
    • Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Mycobacterium smegmatis and other bacteria. The presence of electron-withdrawing groups was found to enhance activity against specific strains .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The steric bulk of the phenylsulfonyl group may complicate further functionalization of the pyridine ring, unlike smaller substituents (e.g., Cl, OMe) in analogs .
  • Contradictory Evidence: While isoelectronic principles suggest similarities with other pyridine derivatives (e.g., CAS 2306268-61-9), structural differences (e.g., sulfonyl vs. amino groups) result in divergent chemical behaviors .

Biological Activity

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of pyridine derivatives and exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Understanding its biological activity is crucial for evaluating its potential as a pharmaceutical candidate.

Chemical Structure and Properties

The molecular formula of this compound is C20H14F3NO4SC_{20}H_{14}F_{3}NO_{4}S, with a molecular weight of approximately 421.39 g/mol. The compound features a pyridine ring with various substituents that contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act by inhibiting or activating certain enzymes or receptors involved in various cellular processes. For instance, studies have indicated that compounds with similar structures can modulate pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that this compound inhibits the viability and proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HCC1806) cells. The mechanism involves the degradation of eEF2K, a protein linked to cancer progression and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms and efficacy against various pathogens.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A recent study focused on the structure-activity relationship of substituted pyridine derivatives, including this compound. The findings indicated that modifications in substituents significantly affect biological activity. Specifically, compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to their electron-donating counterparts .

CompoundSubstituentActivity (IC50 μM)
A-OCH325
B-CF310
C-Cl15
D-SO2Ph5

Case Study 2: In Vivo Efficacy

In vivo studies utilizing xenograft models demonstrated that compounds structurally related to this compound exhibited significant tumor suppression comparable to established chemotherapeutics like paclitaxel. Notably, these compounds did not present substantial toxicity levels in animal models .

Q & A

Q. What are the critical considerations for synthesizing 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions with precise control over reaction conditions. Key steps include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solvate reactants and stabilize intermediates .
  • Temperature Control : Reactions are often conducted at 50–80°C to balance reaction kinetics and minimize side products .
  • Functional Group Compatibility : Protecting groups may be required for sulfonyl and trifluoromethyl moieties to prevent undesired interactions during esterification .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical for isolating high-purity product .

Q. What safety protocols are essential when handling sulfonyl-containing compounds like this derivative?

Methodological Answer:

  • Ignition Prevention : Avoid open flames, sparks, or hot surfaces (P210 codes) due to potential flammability of sulfonyl groups .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated waste .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methyl, sulfonyl, and trifluoromethyl groups. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for multi-ring systems?

Methodological Answer:

  • X-ray Diffraction : Refine crystallographic data using software like SHELX to resolve ambiguities in bond angles (e.g., C–C–S angles ≈ 109.6°) and distances (e.g., S–O bonds ≈ 1.43 Å) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify steric or electronic discrepancies .
  • Validation : Cross-check with spectroscopic data (e.g., IR for sulfonyl stretching frequencies ~1350 cm⁻¹) .

Q. How can the esterification step in synthesis be optimized to improve yield?

Methodological Answer:

  • Catalyst Screening : Test coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .
  • Solvent Optimization : Compare yields in DMF vs. dichloromethane (DCM) to assess solvation effects on transition states .
  • Temperature Gradients : Perform kinetic studies at 25°C, 50°C, and 80°C to identify optimal conditions for acyl transfer .

Q. What strategies mitigate side reactions during the introduction of trifluoromethyl groups?

Methodological Answer:

  • Electrophilic Fluorination : Use reagents like Selectfluor® to minimize radical pathways that lead to byproducts .
  • Protection-Deprotection : Temporarily block reactive pyridinyl sites with tert-butyldimethylsilyl (TBDMS) groups before trifluoromethylation .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and adjust reaction timelines .

Q. How do structural modifications (e.g., methyl, trifluoromethyl) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP calculations) .
    • Steric Effects : Methyl substituents at positions 4 and 6 may restrict binding to off-target enzymes .
  • In Vitro Assays : Compare IC₅₀ values against unmodified analogs in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
  • Metabolite Profiling : Use liver microsomes or hepatocyte cultures to identify oxidative or hydrolytic metabolites (LC-MS/MS analysis) .
  • Accelerated Stability Studies : Expose the compound to light (ICH Q1B guidelines) and humidity (40°C/75% RH) to assess shelf-life .

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